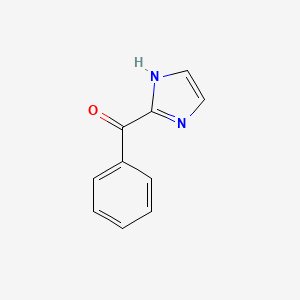

1H-Imidazol-2-yl(phenyl)methanone

Description

General Context: Heterocyclic Chemistry and Biomedical Significance

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. researchgate.netresearchgate.net Among these, nitrogen-containing heterocycles are of paramount importance, with the imidazole (B134444) ring being a particularly noteworthy scaffold. colab.wsnih.gov Imidazole is a five-membered aromatic ring with two nitrogen atoms and is a fundamental component of several biologically crucial molecules, including the amino acid histidine, purines in DNA, and histamine (B1213489). nih.gov

The unique structural and electronic properties of the imidazole ring have made its derivatives a focal point in medicinal chemistry. colab.ws These compounds exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. researchgate.netcolab.wsnih.govijpsjournal.com The versatility of the imidazole core allows for extensive synthetic modification, enabling the development of novel therapeutic agents. researchgate.netcolab.ws The significance of imidazole derivatives is underscored by their presence in numerous clinically approved drugs. colab.ws

Structural Framework and Research Importance of 1H-Imidazol-2-yl(phenyl)methanone

This compound, also known as 2-benzoyl-1H-imidazole, is a heterocyclic compound characterized by an imidazole ring linked to a phenyl group through a ketone bridge. This specific arrangement of a five-membered imidazole ring, a carbonyl group, and a phenyl ring confers distinct electronic and steric characteristics to the molecule.

The research importance of this compound stems from its role as a versatile scaffold in the design and synthesis of more complex molecules with potential therapeutic applications. It serves as a key intermediate in the creation of various bioactive compounds. The structural framework allows for modifications at both the imidazole and phenyl rings, providing a basis for developing a diverse range of derivatives.

Studies have highlighted its potential in several areas of biomedical research. For instance, it has been investigated for its role in inhibiting tubulin polymerization, a critical process in cell division, which is a key target in cancer therapy. Furthermore, its derivatives have shown antimicrobial and antifungal activity against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound's ability to interact with various biomolecules makes it a valuable subject of study in biochemistry and medicinal chemistry.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 229–230°C |

| Appearance | White or colorless solid nih.gov |

| Solubility | Soluble in water and other polar solvents nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1H-imidazol-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVDEAXMLQQRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956747 | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666630 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35312-62-0, 38353-02-5 | |

| Record name | 1H-Imidazol-2-yl(phenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035312620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1H-Imidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h Imidazol 2 Yl Phenyl Methanone

Classical and Emerging Synthetic Routes to 1H-Imidazol-2-yl(phenyl)methanone

The construction of the this compound scaffold can be achieved through a variety of synthetic methodologies, ranging from classical condensation and cyclization reactions to modern transition-metal-catalyzed approaches.

Condensation Reactions and Cyclization Strategies for Imidazole (B134444) Ring Formation

The formation of the imidazole ring is a cornerstone of many synthetic strategies for 2-aroyl-imidazoles. Classical methods often rely on the condensation of readily available starting materials.

One prominent method is the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgscribd.comresearchgate.netijprajournal.comrsc.org This reaction proceeds through the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole ring. wikipedia.orgscribd.com While commercially significant for producing various imidazoles, this method can sometimes result in modest yields and the formation of side products. ijprajournal.com A cascade process involving the DMSO-HBr oxidation of aryl methyl ketones to form the corresponding glyoxal (B1671930), followed by a Debus-Radziszewski condensation, has been developed to synthesize (4 or 5)-aryl-2-aroyl-1H-imidazoles. semanticscholar.orgresearchgate.netresearchgate.net

Another classical approach involves the acylation of a pre-formed imidazole ring. The reaction of imidazole with benzoyl chloride in the presence of a base like triethylamine (B128534) can yield this compound. ontosight.ai This method is contingent on the selective acylation at the C2 position.

Furthermore, the imidazole ring can be constructed from acyclic precursors. For instance, the condensation of imidazole-2-carboxaldehyde with a Grignard reagent such as phenylmagnesium bromide, followed by oxidation of the resulting secondary alcohol, provides the desired ketone. ontosight.aitsijournals.com

Table 1: Condensation and Cyclization Reactions for Imidazole Ring Formation

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Debus-Radziszewski Synthesis | Aryl methyl ketone, Ammonia | DMSO-HBr (oxidation), NH4OH, 0-5 °C, 1 h | (4 or 5)-Aryl-2-aroyl-1H-imidazole | up to 83% | semanticscholar.orgresearchgate.net |

| Acylation of Imidazole | Imidazole, Benzoyl chloride | Triethylamine, Acetonitrile, 15–25°C, 1 h | 1-Benzoyl-2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole | 80-85% | ontosight.aiorgsyn.org |

| Grignard Reaction & Oxidation | Imidazole-2-carboxaldehyde, Phenylmagnesium bromide | THF; then oxidation (e.g., PDC) | This compound | - | ontosight.aitsijournals.com |

| Condensation | Aromatic aldehyde, o-Phenylenediamine (B120857) | DMF, Sulfur, 100 °C, 10 h | (1H-benzo[d]imidazol-2-yl)(phenyl)methanone | up to 78% | researchgate.netrsc.orgrsc.org |

Alternative Synthetic Approaches for this compound

Beyond classical condensation methods, several alternative and modern synthetic strategies have emerged, offering improved efficiency, milder reaction conditions, and broader substrate scope.

Multicomponent reactions (MCRs) provide a powerful tool for the convergent synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single step. wikipedia.orgontosight.airsc.orgacs.orgmdpi.com These reactions are atom-economical and can rapidly generate molecular diversity. For instance, a four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org

Transition-metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed multicomponent reactions involving the coupling of imines, acid chlorides, and carbon monoxide have been developed for the synthesis of 2-imidazolines, which can be precursors to imidazoles. rsc.orgrsc.orgnih.govmdpi.com A notable palladium-catalyzed tandem reaction allows for the generation of polysubstituted imidazoles from aryl halides, imines, and carbon monoxide, offering a modular route to aryl-substituted imidazoles. rsc.orgrsc.orgnih.gov

Rhodium-catalyzed reactions have also been employed, particularly in the context of asymmetric synthesis. Chiral-at-metal rhodium complexes can catalyze the asymmetric [3+2] cycloaddition of C,N-cyclic azomethine imines with α,β-unsaturated 2-acyl imidazoles, yielding C-1-substituted tetrahydroisoquinoline derivatives with high enantioselectivity. rsc.org These rhodium complexes can act as Lewis acids, activating 2-acyl imidazoles for various transformations. scispace.comrsc.org

Table 2: Alternative Synthetic Approaches

| Method | Catalyst/Reagent | Substrates | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Multicomponent Reaction | Erbium triflate | α-Azido chalcones, Aryl aldehydes, Anilines | Highly substituted imidazoles | Excellent | acs.org |

| Palladium-Catalyzed Tandem Reaction | Pd catalyst, P(t-Bu)3, CO | Aryl halides, Imines | Polysubstituted imidazoles | - | rsc.orgrsc.orgnih.gov |

| Rhodium-Catalyzed [3+2] Cycloaddition | Chiral Rhodium Complex | C,N-cyclic azomethine imines, α,β-Unsaturated 2-acyl imidazoles | C-1-Substituted tetrahydroisoquinolines | >90% | rsc.org |

Mechanistic Aspects of this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new transformations. The mechanism of the Debus-Radziszewski reaction is proposed to occur in two main stages. wikipedia.orgscribd.comresearchgate.netslideshare.net The first stage involves the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde, followed by cyclization and dehydration to afford the imidazole ring. scribd.comresearchgate.net However, the exact mechanism is still a subject of investigation. wikipedia.org A plausible mechanism for a cascade process involving DMSO-HBr oxidation and the Debus reaction suggests the formation of an intermediate from the aryl glyoxal and ammonia, which can then cyclize to form either the imidazole or a pyrazine (B50134) derivative. researchgate.net

In transition-metal-catalyzed reactions, the mechanism often involves a catalytic cycle. For palladium-catalyzed syntheses of imidazoles from aryl halides, imines, and carbon monoxide, a proposed mechanism involves the initial carbonylation of the aryl halide to form a reactive acyl chloride. rsc.orgrsc.org This intermediate then reacts with an imine to generate a 1,3-dipolar münchnone, which undergoes a cycloaddition with a second imine to form the imidazole ring. rsc.org

For rhodium-catalyzed reactions, the metal center often acts as a Lewis acid, coordinating to the 2-acyl imidazole. This coordination activates the substrate for subsequent reactions, such as Michael additions or α-aminations. scispace.comrsc.org

Derivatization and Analogue Synthesis of this compound

The derivatization of the this compound core is of significant interest for developing new compounds with tailored properties.

Functionalization Strategies for Modified Imidazole Scaffolds

Direct C-H functionalization of the imidazole ring has emerged as a powerful and atom-economical strategy for introducing new substituents without the need for pre-functionalized starting materials. sci-hub.seacs.orgresearchgate.netrsc.org Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving regioselective C-H arylation and alkenylation of imidazoles. rsc.orgoup.com Metal-free C-H functionalization methods have also been developed, for example, the reaction of 1-substituted imidazoles with acylacetylene/aldehyde pairs to introduce a 1,3-dicarbonyl system at the C2 position. sci-hub.se

Table 3: Functionalization Strategies for the Imidazole Scaffold

| Functionalization Method | Position | Reagents/Catalyst | Introduced Group | Reference(s) |

|---|---|---|---|---|

| C-H Arylation | C2 | Ni-catalyst, Chloroarenes | Aryl | rsc.org |

| C-H Alkenylation | C2 | Ni-catalyst, dcypt, Enol derivatives | Alkenyl | rsc.org |

| C-H Functionalization | C2 | Acylacetylene, Aldehyde (metal-free) | 1,3-Dicarbonyl | sci-hub.se |

| Ruthenium-catalyzed Arylation | ortho C-H of benzoyl group | Ru(II)-catalyst, Aryl halides | Aryl | oup.com |

Synthesis of Substituted Imidazole-Phenylmethanone Analogues

The synthesis of analogues with substituents on the imidazole ring, the phenyl ring, or both, allows for the fine-tuning of the molecule's properties. A variety of substituted (phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogues have been synthesized, often starting from the corresponding substituted 2-phenyl-1H-imidazoles which are then acylated with a substituted benzoyl chloride. semanticscholar.orgnih.govtandfonline.comresearchgate.netnih.gov

The synthesis of 2-aryl-4-benzoyl-imidazoles has been achieved through a multi-step sequence starting from a substituted benzaldehyde, oxalaldehyde, and ammonia to form the 2-aryl-1H-imidazole intermediate. nih.govnih.gov This intermediate is then protected, acylated at the C4 position with a substituted benzoyl chloride, and finally deprotected to yield the desired product. nih.gov

Furthermore, more complex analogues have been synthesized, such as (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone derivatives, demonstrating the versatility of the imidazole scaffold in constructing elaborate molecular architectures. nih.gov

Table 4: Synthesis of Substituted Imidazole-Phenylmethanone Analogues

| Analogue Type | Synthetic Approach | Key Intermediates | Yield Range | Reference(s) |

|---|---|---|---|---|

| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone | Acylation of substituted 2-phenyl-1H-imidazoles | Substituted 2-phenyl-1H-imidazoles, Substituted benzoyl chlorides | 19-76% | semanticscholar.orgnih.govresearchgate.net |

| 2-Aryl-4-benzoyl-imidazoles | Multi-step synthesis including imidazole formation, protection, acylation, and deprotection | 2-Aryl-1H-imidazoles | 70-85% (final step) | nih.gov |

| [2-(Substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones | Reaction of 2-(substituted phenyl)-1H-imidazoles with nicotinyl chloride | 2-(Substituted phenyl)-1H-imidazoles, Nicotinyl chloride | <50% | tandfonline.com |

Reactivity and Chemical Transformations of 1h Imidazol 2 Yl Phenyl Methanone

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of 1H-Imidazol-2-yl(phenyl)methanone is dictated by the interplay of its constituent functional groups: the imidazole (B134444) ring, the phenyl group, and the bridging carbonyl (ketone) group. The imidazole ring itself possesses an amphoteric nature, making it susceptible to both electrophilic and nucleophilic attack. researchgate.netnih.gov The nitrogen at position 3, with its available lone pair of electrons, is typically more reactive towards electrophiles than the nitrogen at position 1, which is part of the aromatic sextet. nih.gov Due to the electron-rich nature of the nitrogen atoms, electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions.

Conversely, the carbonyl carbon is highly electrophilic, making it a prime target for nucleophilic attack. cymitquimica.com This reactivity allows for a range of chemical transformations:

Reduction: The ketone can be reduced to a secondary alcohol via catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst).

Grignard Reactions: It readily reacts with organomagnesium halides (Grignard reagents) to yield tertiary alcohols.

The phenyl ring's reactivity is influenced by the electron-withdrawing effect of the attached benzoyl group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position.

Oxidation-Reduction Pathways

This compound and its derivatives can participate in various oxidation and reduction reactions. As mentioned, the most common reduction pathway involves the conversion of the carbonyl group to a secondary alcohol.

Oxidation reactions can also be performed, although the imidazole ring is generally stable to such conditions. researchgate.net For derivatives like (1-methyl-1H-imidazol-2-yl)(phenyl)methanone, the methyl group on the imidazole nitrogen can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions. In some synthetic pathways involving derivatives, sulfur has been used as a dehydrogenation agent to facilitate the aromatization of an imidazoline (B1206853) intermediate to the more stable imidazole ring. Furthermore, cobalt complexes incorporating ligands derived from bis(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)methane have been studied for their role in electrocatalytic proton reduction and hydrogen evolution, indicating the redox potential of these complex imidazole systems. researchgate.net

Interactions with Biological Systems at a Molecular Level

The structural framework of this compound serves as a foundation for a multitude of derivatives that exhibit significant interactions with various biological systems. The imidazole moiety is a key component in many natural products and can engage in crucial binding interactions, such as hydrogen bonding with proteins. ontosight.ai

Enzymatic Interactions and Catalytic Modulation Mechanisms

Derivatives of this compound have been identified as potent modulators of several key enzyme families.

Cytochrome P450 (CYP450): The compound and its derivatives can interact with and modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can alter metabolic pathways and presents the potential for drug-drug interactions.

p97 ATPase: A significant body of research has focused on imidazole-based compounds as inhibitors of the AAA ATPase p97/VCP, a key player in protein homeostasis that is implicated in cancer. nih.gov Covalent inhibitors based on an N-(3-(1H-imidazol-2-yl)phenyl)propionamide scaffold have been developed, which target the C522 residue of p97. nih.gov These inhibitors demonstrate high selectivity and potent activity, providing valuable tools for studying p97 biology and for potential therapeutic development. nih.govacs.org

Kinases: The imidazole scaffold is present in inhibitors of various protein kinases. For instance, 2-(1H-imidazol-2-yl)pyridine derivatives have shown inhibitory effects on BRaf and KDR-VEGFR2 kinases. jst.go.jp Further, a class of triarylimidazole BRAF inhibitors bearing a phenylpyrazole group was identified, leading to the development of compounds with nanomolar activity against mutant BRAF. nih.gov Benzoylimidazole derivatives have also been designed as dual inhibitors of Raf kinases and histone deacetylases. jst.go.jp

Histone Deacetylases (HDACs): In an effort to overcome therapy resistance, dual-target inhibitors have been explored. Novel benzoylimidazole derivatives were designed and evaluated as dual inhibitors of both Raf kinases and histone deacetylases (HDACs). jst.go.jp Structure-activity relationship studies showed that modifications to the phenyl ring significantly impacted the inhibitory activities against both enzyme classes. jst.go.jp

Table 1: Summary of Enzymatic Interactions by this compound Derivatives

| Enzyme Target | Type of Interaction | Key Derivative Scaffold/Class | Research Finding | Citations |

|---|---|---|---|---|

| Cytochrome P450 | Modulation/Inhibition | Imidazole derivatives | Alters drug metabolism, potential for drug-drug interactions. | |

| p97 ATPase | Covalent Inhibition | N-(3-(1H-imidazol-2-yl) phenyl)propionamides | Targets C522 residue, potent and selective inhibition. | nih.gov |

| Kinases (e.g., BRAF) | Inhibition | Triarylimidazoles, Benzoylimidazoles | Potent inhibition of mutant BRAF, dual inhibition of Raf/HDAC. | jst.go.jpnih.gov |

Molecular Recognition and Biomolecular Binding Mechanisms

Beyond enzymatic active sites, derivatives of this compound are known to bind to other crucial biomolecules.

Tubulin: A significant area of research has been the development of 2-benzoyl-imidazole derivatives as potent anticancer agents that target the colchicine (B1669291) binding site on tubulin. researchgate.net These compounds inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and apoptosis. nih.govijsrtjournal.com Structure-activity relationship studies of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (an analog scaffold) have led to the discovery of potent agents that disrupt microtubule dynamics and inhibit cancer cell migration. researchgate.netacs.org These findings underscore the potential of the 4-benzoyl-imidazole scaffold in developing antimitotic agents. researchgate.net

DNA: While direct binding of the parent compound to DNA is not extensively documented in the provided sources, derivatives have been explored for such interactions. For example, a palladium(II) complex with a (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand was studied for its interaction with DNA, confirming its inhibition ability through molecular docking. rsc.org This suggests that metal complexes of benzoyl-imidazole ligands can be designed to target DNA.

Proton Transfer Dynamics and Photoreactivity (e.g., ESIPT)

The photophysical behavior of this compound derivatives, particularly those capable of Excited State Intramolecular Proton Transfer (ESIPT), has been a subject of intense study. ESIPT is a photoinduced process involving the transfer of a proton within a molecule, often leading to a tautomeric form with distinct fluorescence properties, such as a large Stokes shift. mdpi.com

Research has shown that for ESIPT to occur, the structure must contain both a proton donor and a proton acceptor in close proximity. nih.gov While the parent compound is not a typical ESIPT candidate, derivatives such as 5-(4-fluorophenyl)-1-hydroxy-4-methyl-1H-imidazol-2-ylmethanone have been synthesized and studied for their proton transfer capabilities. rsc.org In this derivative, a short intramolecular O–H⋯O hydrogen bond exists between the 1-hydroxy-1H-imidazole moiety (proton donor) and the benzoyl group (proton acceptor), which is a prerequisite for the ESIPT process. rsc.org The ESIPT photoreaction in such molecules can proceed to an ESIPT-triggered twisted intramolecular charge transfer (TICT) state. rsc.org

The dynamics of this process are sensitive to the molecular environment. For instance, the emission can be excitation wavelength-dependent in certain solvents and in the solid state, but shift in protic solvents like ethanol. rsc.orgrsc.org Studies on related systems have demonstrated that both the electron density of the proton-donating group and steric hindrance play crucial roles in the efficiency of the ESIPT process. kaist.ac.kr

Intermolecular and Intramolecular Interactions Affecting Reactivity

The reactivity and physical properties of this compound and its derivatives are significantly influenced by non-covalent interactions.

Intermolecular Interactions: The compound's moderate solubility in polar organic solvents influences its reactivity in solution. cymitquimica.com Studies on related benzimidazole-oxadiazole structures in solvents like DMSO and DMF have shown that increasing temperature leads to a decrease in cohesive forces, affecting properties like viscosity and density. niscpr.res.in This highlights the balance between structure-forming intermolecular associations and structure-disrupting thermal effects. niscpr.res.in In the crystalline state, intermolecular forces can cause slight deviations in bond angles and dihedral angles compared to the calculated gas-phase geometry. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 1h Imidazol 2 Yl Phenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1H-Imidazol-2-yl(phenyl)methanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound typically shows a singlet for the N-H proton of the imidazole (B134444) ring at a downfield chemical shift, around δ 11.12 ppm. sci-hub.se The protons of the phenyl group appear as a multiplet in the aromatic region, between δ 7.50 and 7.64 ppm, with the protons ortho to the carbonyl group resonating at approximately δ 8.58 ppm. sci-hub.se The two protons on the imidazole ring appear as distinct singlets, for instance at δ 7.41 and δ 7.28 ppm. sci-hub.se In DMSO-d₆, the NH proton signal is observed at a significantly different chemical shift, around δ 13.80 ppm.

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ reveals the carbonyl carbon at a characteristic downfield position, approximately δ 182.2 ppm. sci-hub.se The carbon atoms of the imidazole and phenyl rings resonate in the range of δ 120.3 to δ 145.3 ppm. sci-hub.se For example, the carbons of the imidazole ring can be found at δ 145.3, 131.0, and 120.3 ppm, while the phenyl carbons appear at δ 135.6, 133.4, and 128.4 ppm. sci-hub.se Two-dimensional NMR techniques like COSY and HSQC can further aid in assigning proton and carbon signals and resolving ambiguities, especially for substituted derivatives.

Table 1: Representative NMR Data for this compound and Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound | CDCl₃ | 11.12 (s, 1H), 8.58 (d, 2H), 7.50-7.64 (m, 3H), 7.41 (s, 1H), 7.28 (s, 1H) | 182.2, 145.3, 135.6, 133.4, 131.9, 131.0, 128.4, 120.3 | sci-hub.se |

| (1H-Imidazol-2-yl)(p-tolyl)methanone | CDCl₃ | 10.95 (s, 1H), 8.50 (d, 2H), 7.39 (s, 1H), 7.32 (d, 2H), 7.28 (s, 1H), 2.44 (s, 3H) | 181.5, 145.5, 144.4, 133.0, 131.7, 131.2, 129.1, 119.8, 21.8 | sci-hub.se |

| (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | CDCl₃ | 10.92 (s, 1H), 8.69 (d, 2H), 7.38 (s, 1H), 7.27 (s, 1H), 7.00 (d, 2H), 3.90 (s, 3H) | 180.3, 164.1, 145.6, 133.6, 131.6, 128.5, 119.6, 113.7, 55.5 | sci-hub.se |

| (1H-Imidazol-2-yl)(3-nitrophenyl)methanone | CDCl₃ | 11.05 (s, 1H), 9.35 (s, 1H), 8.87 (d, 1H), 8.43 (m, 1H), 7.88 (t, 1H), 7.62 (s, 1H), 7.39 (s, 1H) | 178.9, 148.1, 144.8, 137.5, 136.9, 132.1, 130.5, 127.7, 125.9, 123.3 | sci-hub.se |

Mass Spectrometry for Molecular Confirmation (HRMS, EI)

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For a related derivative, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, the calculated mass for [M+H]⁺ (C₁₄H₁₀FN₂O) was 241.0769, with the found mass being 241.0772, demonstrating the precision of this technique. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electron Ionization (EI) Mass Spectrometry: EI-MS is a common technique that involves bombarding the molecule with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. While specific EI fragmentation data for the title compound is not detailed in the provided context, general principles suggest that fragmentation would likely involve cleavage at the carbonyl group and within the imidazole and phenyl rings. miamioh.eduuni-saarland.de

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. mdpi.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives typically exhibits a strong absorption band for the C=O stretching vibration of the ketone group. For a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, this appears around 1670 cm⁻¹. orientjchem.org The N-H stretching vibration of the imidazole ring is usually observed as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and imidazole rings are found in the 1400-1600 cm⁻¹ region. orientjchem.orgnih.gov

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The spectra are often recorded in the solid phase. mdpi.com For a related imidazole derivative, computational studies have been used to predict and assign the vibrational modes observed in the Raman spectrum. mdpi.comresearchgate.net

Table 2: Key Vibrational Frequencies for Imidazole-Containing Methanones

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3100 - 3300 | orientjchem.org |

| C-H (Aromatic) | Stretching | > 3000 | nih.gov |

| C=O (Ketone) | Stretching | ~1670 | orientjchem.org |

| C=N, C=C (Aromatic/Imidazole) | Stretching | 1400 - 1600 | orientjchem.orgnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, studies on closely related compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, have been reported. rsc.org For this related compound, the crystal system is orthorhombic with the space group Pbca. rsc.org Such analyses are crucial for resolving any ambiguities that may arise from spectroscopic data alone, particularly in cases of regioisomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π → π* and n → π* transitions. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate and interpret the experimental UV-Vis spectra. researchgate.netphyschemres.org For a series of related 1-phenylimidazo[1,5-a]pyridines, absorption maxima were observed in the range of 250 nm to 460 nm. unito.it

Other Analytical Techniques for Purity and Identity Validation

In addition to the primary spectroscopic methods, other analytical techniques are employed to ensure the purity and confirm the identity of this compound.

Elemental Analysis: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared with the calculated values based on the molecular formula to confirm its elemental composition.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to assess the purity of the final product. sci-hub.sersc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The retention factor (Rf) value is characteristic of the compound under specific conditions.

Melting Point: The melting point is a physical property that can be used as an indicator of purity. A sharp melting point range suggests a pure compound. For an unsubstituted derivative, a melting point of 229–230°C has been reported.

Computational and Theoretical Chemistry Studies of 1h Imidazol 2 Yl Phenyl Methanone

Quantum Chemical Calculations (e.g., DFT, TD-DFT, CDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in characterizing the fundamental properties of 1H-Imidazol-2-yl(phenyl)methanone and its analogs.

Electronic Structure and Molecular Geometry Elucidation

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p), have been used to determine the optimized molecular geometry and electronic structure of imidazole (B134444) derivatives. mpg.desci-hub.se These studies have successfully predicted bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. sci-hub.semdpi.com For instance, the planarity of the imidazole and phenyl rings, as well as the torsion angles between them, are key parameters determined through these calculations. sci-hub.se The distribution of electron density, as revealed by Mulliken atomic charges and Natural Bond Orbital (NBO) analysis, helps in understanding the reactive sites within the molecule. researchgate.net

Furthermore, quantum chemical calculations have been employed to study the tautomerism in related 2-phenylimidazole (B1217362) systems. mpg.de These calculations can predict the relative stabilities of different tautomeric forms in the gas phase and in solution, providing insights into their potential coexistence at room temperature. mpg.de

Optoelectronic and Photophysical Properties Prediction

Time-dependent DFT (TD-DFT) is a powerful tool for predicting the optoelectronic and photophysical properties of molecules. For imidazole derivatives, TD-DFT calculations have been used to compute parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and light-harvesting efficiency. researchgate.netbohrium.combohrium.com These calculations are crucial for understanding the electronic transitions and predicting the absorption and fluorescence spectra of the compounds. researchgate.netbohrium.com The results from these theoretical predictions often show good correlation with experimental spectroscopic data. mdpi.comresearchgate.net

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time. For imidazole-containing compounds, MD simulations have been used to assess the stability of ligand-protein complexes. tandfonline.com These simulations, often performed using force fields like AMBER, can validate the binding modes predicted by molecular docking and provide insights into the flexibility of the ligand and its target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein or DNA. researchgate.net For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. researchgate.net

For example, docking studies have suggested that analogous imidazolyl methanones can inhibit histamine (B1213489) H1/H4 receptors, with calculated binding energies indicating strong interactions. These studies often reveal key intermolecular interactions, such as hydrogen bonding between the carbonyl group of the methanone (B1245722) and amino acid residues like histidine in the receptor's binding site. Docking has also been employed to predict the antimicrobial and antifungal mechanisms of related benzimidazole (B57391) derivatives by studying their interactions with enzymes like E. coli MurB and C. albicans CYP51. researchgate.net Furthermore, molecular docking has been used to investigate the potential of similar compounds as inhibitors for enzymes implicated in Alzheimer's disease and cancer. researchgate.netbohrium.com

Table 1: Molecular Docking Studies of Imidazole Derivatives

| Compound/Derivative | Target Protein | Predicted Interaction(s) | Predicted Activity |

|---|---|---|---|

| Analogous imidazolyl methanones | Histamine H1/H4 receptors | H-bonding with histidine residues | Histamine receptor inhibition |

| Benzimidazole quinolone hybrids | E. coli MurB, C. albicans CYP51 | - | Antibacterial, Antifungal |

| N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl) methanimines | Alzheimer's disease-related proteins | - | Potential Alzheimer's drug |

| 1-substituted phenyl-4-(pyridin-4-yl)-1H-imidazol-2(3H)-one | Carbonic anhydrase IX | H-bond, hydrophobic, electrostatic | Anticancer, CAIX inhibition |

This table is generated based on available data and is for illustrative purposes.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Conjugation, Hyperconjugation)

The stability and properties of this compound and its derivatives are significantly influenced by various non-covalent interactions. Quantum chemical calculations and Hirshfeld surface analysis are powerful tools to investigate these interactions. sci-hub.sebohrium.com

NBO analysis can reveal intramolecular charge transfer interactions, which contribute to the molecule's electronic properties. mdpi.com Studies on related imidazole derivatives have highlighted the importance of hydrogen bonding in their crystal packing and biological activity. sci-hub.semdpi.com For instance, N-H···N and N-H···O hydrogen bonds are commonly observed, playing a crucial role in the formation of stable crystal structures. sci-hub.semdpi.com The strength and nature of these interactions can be quantified through computational methods. mdpi.com

Structure-Activity Relationship (SAR) Prediction and Optimization

Computational studies play a vital role in understanding the structure-activity relationships (SAR) of bioactive molecules, guiding the design of more potent and selective analogs. For imidazole derivatives, computational approaches have been used to predict how modifications to the chemical structure affect their biological activity.

For instance, SAR insights for analogous imidazolyl methanones suggest that substitution at the N1 position of the imidazole ring with a methyl group can enhance metabolic stability. Similarly, the introduction of a fluorine atom on the phenyl ring can increase the lipophilicity (logP), potentially improving blood-brain barrier penetration. These predictions, derived from computational models, provide a rational basis for the synthesis of new derivatives with improved pharmacological properties. nih.gov

Table 2: Predicted Structure-Activity Relationships for Analogous Imidazolyl Methanones

| Modification | Predicted Effect | Rationale |

|---|---|---|

| Methyl substitution at imidazole N1 | Enhanced metabolic stability | - |

| Fluorine substitution on phenyl ring | Increased logP | Improved blood-brain barrier penetration |

This table is generated based on available data and is for illustrative purposes.

Applications in Advanced Chemical Research Utilizing 1h Imidazol 2 Yl Phenyl Methanone

Role as a Versatile Chemical Scaffold in Organic Synthesis

The intrinsic reactivity and functionality of 1H-Imidazol-2-yl(phenyl)methanone make it a valuable scaffold in organic synthesis. The imidazole (B134444) core, with its two nitrogen atoms, and the electrophilic carbonyl group offer multiple sites for chemical modification, enabling the construction of a diverse array of more complex molecules.

Researchers have utilized derivatives of this scaffold in various synthetic strategies. For instance, C-2 aroyl substituted imidazole derivatives, closely related to this compound, have been employed as starting materials for the synthesis of imidazo-1,4-oxazinone derivatives. This transformation typically involves the reduction of the ketone to an alcohol, followed by reaction with a suitable reagent like chloroacetylchloride and subsequent cyclization.

Furthermore, the imidazole framework is a key component in many bioactive compounds. The synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone (B1245722) highlights the utility of the imidazole scaffold in creating molecules with potential antimicrobial and antifungal activities nih.gov. Multicomponent reactions, a powerful tool in modern synthetic chemistry, have also been employed to construct complex imidazole-containing structures from simpler precursors, demonstrating the versatility of the imidazole core in generating molecular diversity nih.gov.

A study on the denitrogenative transformation of 5-amino-1,2,3-triazoles has shown a pathway to synthesize (1H-imidazol-2-yl)(phenyl)methanol, a direct reduction product of this compound, which can serve as a precursor for further functionalization mdpi.com. These examples underscore the role of the this compound framework as a fundamental building block for accessing a wide range of complex and potentially bioactive heterocyclic compounds.

Applications in Materials Science and Engineering

The unique electronic and structural properties of the this compound core and its derivatives make them attractive candidates for incorporation into advanced materials, including complex organic architectures and polymeric systems.

Building Blocks for Complex Organic Architectures

The imidazole moiety is a fundamental building block for various functional materials. For example, the phenanthro[9,10-d]imidazole unit, a more complex imidazole-containing structure, has been identified as an excellent building block for blue light-emitting materials due to its favorable carrier injection properties.

While direct applications of this compound in this area are still emerging, the principles demonstrated with related structures highlight its potential. The ability of the imidazole ring to participate in various chemical transformations and to be integrated into larger conjugated systems is key to its utility in creating novel organic materials with tailored electronic and photophysical properties.

Integration into Polymeric Systems for Enhanced Properties

The incorporation of imidazole-containing units into polymer backbones can significantly enhance the material's properties. A study on donor-acceptor conjugated copolymers featuring a 1-methyl-2-phenyl-imidazole moiety, a derivative of this compound, demonstrated notable improvements in their photovoltaic performance mdpi.com. The presence of the permanent dipole from the imidazole group was found to increase the optical band gap and lower the ionization potential, which are beneficial for solar cell applications mdpi.com.

The specific properties influenced by the incorporation of this imidazole derivative are summarized in the table below.

| Property | Effect of Imidazole Moiety Integration |

| Optical Band Gap | Increased |

| Ionization Potential (IP) | Decreased |

| Electrochemical Band Gap | Decreased |

| Exciton Binding Energy | Lowered |

These findings suggest that the integration of this compound or its derivatives into polymeric systems can be a viable strategy for developing new materials with enhanced electronic and optical properties for applications in organic electronics.

Contributions to Coordination Chemistry and Catalysis

The nitrogen atoms of the imidazole ring in this compound and its derivatives are excellent coordinating sites for metal ions, making them valuable ligands in coordination chemistry and catalysis.

Ligand Design and Metal Complexation Strategies

Imidazole and its derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers researchgate.net. The directionality of the nitrogen donors and the rigidity of the imidazole ring allow for the predictable assembly of complex, porous structures.

For example, a 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker, which is a more complex derivative of the basic imidazole structure, has been used to synthesize novel MOFs with Al, Cr, and Cu as metal ions mdpi.com. These MOFs exhibit high porosity and have been investigated for applications such as carbon dioxide capture mdpi.com. The imidazole functional groups within the pores of these materials play a crucial role in their selective gas adsorption properties mdpi.com.

Another example involves the synthesis of Co(II), Ni(II), and Cu(II) complexes with a ligand derived from (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone researchgate.net. Spectroscopic analysis of these complexes revealed different coordination modes, with the ligand acting as a tridentate or bidentate donor researchgate.net.

Catalytic Activity and Reaction Mechanisms

Metal complexes containing imidazole-based ligands have shown significant catalytic activity in various organic transformations. The electronic properties of the imidazole ring can be tuned by substituents, which in turn influences the catalytic performance of the corresponding metal complex.

While specific catalytic applications of metal complexes derived directly from this compound are a growing area of research, studies on related systems provide valuable insights. For instance, the electrocatalytic activity of a Co(II) complex with a benzimidazole-derived ligand has been demonstrated in the oxidation of dopamine (B1211576) researchgate.net. The proposed mechanism involves a diffusion-controlled process at the modified electrode surface researchgate.net.

In the broader context of imidazole-based catalysts, the imidazole group can act as both an acid-base and a nucleophilic catalyst nih.gov. As a protonated species, it can function as an acid catalyst, while in its neutral form, it can act as a nucleophilic catalyst by attacking an electrophilic center nih.gov. This dual reactivity is a key feature that contributes to the catalytic versatility of imidazole-containing compounds and their metal complexes.

Mechanistic Investigations of Biological Activities of 1h Imidazol 2 Yl Phenyl Methanone and Its Analogues in Vitro Focus

Antimicrobial and Antifungal Activity Mechanisms

Derivatives of 1H-Imidazol-2-yl(phenyl)methanone have demonstrated significant potential in combating microbial and fungal infections through various mechanisms of action.

Inhibition of Microbial Cell Wall Synthesis and Growth Pathways

A primary mechanism by which imidazole (B134444) derivatives exert their antimicrobial effect is by disrupting the synthesis of the microbial cell wall, a structure essential for bacterial integrity and survival but absent in mammalian cells. uomustansiriyah.edu.iq Some imidazole compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae by interfering with cell wall synthesis. nano-ntp.com This inhibition is often achieved by targeting penicillin-binding proteins (PBPs), which are crucial enzymes in the cross-linking of peptidoglycan, the main component of the bacterial cell wall. uomustansiriyah.edu.iq

In fungi, a key target is the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Many antifungal imidazole derivatives act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for this process. nano-ntp.com By disrupting this pathway, these compounds compromise the structural integrity of the fungal cell membrane, leading to cell death. nano-ntp.com

Furthermore, some nitroimidazole derivatives, a class of antimicrobial drugs, are effective against both Gram-negative and Gram-positive bacteria. nih.gov Their mechanism involves the reduction of the nitro group to a short-lived nitro radical anion, which is unstable and leads to the formation of a nitrite (B80452) anion and an imidazole radical that can damage bacterial cells. nih.gov

Some imidazole derivatives have also been found to disrupt quorum sensing, a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation. bohrium.comnih.gov By interfering with this signaling system, these compounds can inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nano-ntp.combohrium.comnih.gov

Disruption of Essential Microbial Enzymatic Functions

Beyond targeting cell wall synthesis, this compound and its analogues can disrupt other essential enzymatic functions within microbial cells. The imidazole ring itself is a key pharmacophore that can interact with a variety of biological targets due to its ability to form hydrogen bonds and coordinate with metal ions. researchgate.net

Many imidazole derivatives function by inhibiting crucial enzymes necessary for microbial survival. For instance, some compounds have been shown to inhibit the activity of enzymes involved in nucleic acid synthesis, thereby preventing microbial replication. nano-ntp.com

In the context of antifungal activity, the inhibition of lanosterol 14α-demethylase is a prime example of disrupting a critical enzymatic function. nano-ntp.com This enzyme is a cytochrome P450 enzyme, and the ability of imidazole compounds to interact with such enzymes is a recurring theme in their biological activity.

Anticancer Activity Mechanisms

The structural features of this compound and its analogues make them promising candidates for anticancer drug development, with in vitro studies revealing multiple mechanisms through which they can combat cancer cells.

Induction of Apoptosis and Cell Cycle Modulation

A significant anticancer mechanism of these compounds is their ability to induce apoptosis, or programmed cell death, in cancer cells. ajrconline.org Studies have shown that certain imidazole derivatives can trigger apoptosis through various pathways. For example, some synthetic bile acid derivatives, which can be considered analogues, have been shown to induce apoptosis in human breast and prostate cancer cells by up-regulating Bax and p21(WAF1/CIP1) in a p53-independent manner. nih.gov In other cancer cell lines, such as Jurkat human T cell leukemia, apoptosis is induced through the activation of caspases. nih.gov

Furthermore, some platinum(II) complexes containing (1-methyl-1H-imidazol-2-yl)-methanamine have demonstrated the ability to induce the expression of p53 and p21(Waf), proteins that are critical in regulating the cell cycle and apoptosis. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, often causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. nih.gov For instance, some derivatives have been observed to induce G1 phase arrest in the cell cycle of HT29 colon cancer cells. nih.gov

Inhibition of Key Oncogenic Kinases and Signaling Pathways

Protein kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer, making them attractive targets for anticancer drugs. nih.gov Imidazole-containing compounds have been developed as potent inhibitors of various oncogenic kinases. nih.govresearchgate.net

These derivatives can target both tyrosine kinases and serine-threonine kinases. nih.gov For example, some have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov Others have been found to inhibit kinases like ALK5 and p38α MAP kinase, which are involved in cellular processes like proliferation, migration, and differentiation. nih.gov Some aminoimidazole derivatives have also shown potent inhibitory activity against Src family kinases (SFKs), which are often hyperactivated in various cancers. nih.gov

The table below summarizes the inhibitory activity of some imidazole derivatives against various kinases.

| Compound Type | Target Kinase | IC50 Value | Reference |

| Benzothiadiazole-imidazole derivative | ALK5 | 0.008–0.043 µM | nih.gov |

| 2-Phenyl benzimidazole (B57391) derivative | VEGFR-2 | 3.37–6.30 µM | nih.gov |

| Aminoimidazole derivative | Src family kinases | Nanomolar range | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules are dynamic protein filaments that are essential for cell division, and disrupting their dynamics is a well-established strategy in cancer therapy. researchgate.net Several analogues of this compound have been identified as potent inhibitors of tubulin polymerization, the process by which microtubules are formed. researchgate.netnih.govacs.org

These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing its polymerization into microtubules. acs.orgresearchgate.net This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells. researchgate.netresearchgate.net The ketone linker in the 2-benzoyl-imidazole structure has been found to be critical for this activity. nih.gov

Research has shown that trimethoxyphenyl derivatives of these compounds are particularly effective tubulin inhibitors, with some exhibiting IC50 values in the low nanomolar range. The table below presents the antiproliferative activity of some of these analogues.

| Compound Class | Key Feature | IC50 Range | Reference |

| 4-Aryl-2-benzoyl-imidazoles (RABI) | Reversed aryl and benzoyl groups | Low nanomolar | nih.gov |

| Trimethoxyaroyl indole-benzimidazole conjugates | Trimethoxyaroyl group | 0.54–31.86 µM | researchgate.net |

| (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) methanone (B1245722) analogues | Substitutions on the indole (B1671886) ring | 1.7–3.2 nM | acs.org |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

Certain imidazole derivatives have been found to exert their biological effects by modulating the intracellular levels of reactive oxygen species (ROS). The generation of ROS can lead to oxidative stress, a state that can trigger various cellular responses, including apoptosis (programmed cell death).

In the context of anticancer research, some analogues of imidazole compounds have demonstrated the ability to inhibit the proliferation of cancer cells through mechanisms that involve the generation of ROS and subsequent DNA damage. This increase in intracellular ROS can activate signaling pathways, such as the p53 pathway, which leads to cell cycle arrest and apoptosis in malignant cells. Studies on other heterocyclic compounds have further substantiated this mechanism, showing that inducing ROS specifically in cancer cells can lead to a disruption of the mitochondrial membrane potential and trigger caspase-dependent apoptotic pathways. plos.org

Conversely, some research indicates that certain imidazole derivatives can beneficially regulate ROS generation, suggesting a potential for a more nuanced role beyond simple induction of oxidative stress. researchgate.net The ability to modulate ROS levels highlights a key mechanism by which these compounds can influence cell fate and function.

Anti-inflammatory Modulatory Mechanisms

Derivatives of this compound have shown significant anti-inflammatory properties by modulating the behavior of key immune cells, particularly macrophages. A primary mechanism is the ability to induce a shift in macrophage polarization, from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. nih.gov This immunomodulatory effect leads to a resolution of the inflammatory response.

Research on a fluorophenyl-substituted imidazole derivative demonstrated that it could inhibit the production of nitric oxide (NOx), a key inflammatory mediator. nih.gov The compound was also found to interfere with the p38 MAPK and NF-κB signaling pathways, with a notable inhibition of p65 NF-κB translocation, which is critical for the transcription of pro-inflammatory genes. nih.gov This interference with core inflammatory signaling pathways is central to its anti-inflammatory action.

Modulation of Pro-inflammatory Cytokine Production

A crucial aspect of the anti-inflammatory activity of these imidazole analogues is their ability to suppress the production of pro-inflammatory cytokines. In vitro models using macrophages stimulated with lipopolysaccharide (LPS) have been instrumental in elucidating this mechanism. nih.govnih.gov

Treatment with a fluorophenyl-imidazole derivative was shown to significantly decrease the levels of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov Simultaneously, the compound enhanced the production of anti-inflammatory cytokines such as IL-4, IL-10, and IL-13. This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory ones—underpins the potent immunomodulatory effect and the shift towards the M2 macrophage phenotype, which is associated with tissue repair and inflammation resolution. nih.gov

Table 1: In Vitro Effect of Fluorophenyl-Imidazole on Cytokine Production in Macrophages

| Cytokine | Effect Observed | Reference |

|---|---|---|

| Pro-inflammatory | ||

| TNF-α | Decreased | nih.gov |

| IL-1β | Decreased | nih.gov |

| IL-6 | Decreased | nih.gov |

| Anti-inflammatory | ||

| IL-10 | Increased | nih.gov |

| IL-4 | Increased | nih.gov |

Antiviral Activity Mechanisms

A range of imidazole derivatives, including (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone compounds, have been synthesized and assessed for their antiviral capabilities against a diverse spectrum of viruses. nih.gov These include Herpes Simplex Virus (HSV-1 and HSV-2), Vaccinia Virus (VV), and Coxsackie virus B4, among others. nih.gov

The antiviral action of these compounds is believed to stem from their ability to interfere with critical stages of the viral lifecycle. nih.govnih.gov The N-hydroxy group has been identified as a crucial component for activity against the vaccinia virus. nih.gov Furthermore, metal complexes of imidazole derivatives have shown significant inhibitory effects on the replication of Dengue virus (DENV-2). nih.gov

Interference with Viral Replication Processes

The primary mechanism for the antiviral activity of many drugs is the disruption of viral replication. nih.gov For imidazole derivatives, this interference can occur at several points. Molecular docking studies have suggested that certain imidazole analogues can bind to the active site of the SARS-CoV-2 main protease, an enzyme essential for viral replication. nih.gov This indicates a potential mechanism of action through the inhibition of viral polyprotein processing.

Other general antiviral mechanisms include blocking viral entry, inhibiting viral enzymes like RNA-dependent RNA polymerase, or preventing the release of new virus particles. nih.gov While specific enzymatic targets for most this compound analogues are still under investigation, their demonstrated ability to inhibit the replication of viruses like DENV-2 in cell cultures points strongly toward interference with essential enzymatic processes required for the production of viable progeny virions. nih.gov

Antioxidant Properties and Radical Scavenging Capabilities

Many imidazole-containing compounds exhibit significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. centralasianstudies.org This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.govnih.gov

The mechanism of action involves the donation of a hydrogen atom from the imidazole derivative to a free radical, thereby neutralizing it and terminating the damaging radical chain reaction. sapub.org The electron-rich nature of the imidazole ring contributes to this radical scavenging capability. centralasianstudies.org

The antioxidant potential can be significantly influenced by the specific substituents on the imidazole core. For instance, studies on benzimidazole hydrazones revealed that the number and position of hydroxyl groups on the aryl ring play a critical role. A derivative with a second hydroxy group showed a substantial increase in antioxidant capacity compared to analogues with a single hydroxy group. nih.gov

Table 2: Radical Scavenging Activity of Selected Imidazole Analogues

| Compound Type | Assay | Finding | Reference |

|---|---|---|---|

| 2-substituted 4,5-diphenyl imidazoles | DPPH | IC50 values ranged from 40 to 200 µg/ml, showing concentration-dependent activity. | psu.edu |

| Benzimidazole hydrazones | DPPH, FRAP, ORAC | The presence and position of hydroxyl groups on the aryl ring significantly impacted antioxidant capacity. | nih.gov |

| 2-mercaptobenzo[d]imidazole analogues | DPPH, ABTS | Compounds with chloro, benzoyl, and fluoro substituents showed potent inhibitory activity. | nih.gov |

Insecticidal Activity Mechanisms

While various heterocyclic compounds, including those with an imidazole core, are utilized as active ingredients in insecticides, specific mechanistic studies focusing on this compound and its direct analogues are not extensively detailed in the currently available research literature. The insecticidal action of imidazole-class compounds often involves targeting the insect's nervous system or metabolic processes, but further investigation is required to determine the precise mechanisms for this specific chemical family.

Structure Activity Relationships Sar and Rational Design of 1h Imidazol 2 Yl Phenyl Methanone Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of 1H-Imidazol-2-yl(phenyl)methanone derivatives can be significantly influenced by the nature and position of various substituents. Research into related imidazole- and benzimidazole-containing compounds has provided valuable insights into these effects, particularly in the context of anticancer and antimicrobial activities.

For instance, in a series of 2-phenyl-1H-benzo[d]imidazole derivatives designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to Alzheimer's disease, SAR studies revealed that the 2-phenyl-1H-benzo[d]imidazole scaffold is a promising foundation for inhibitor design. nih.gov Modifications on this core structure demonstrated that specific substitutions are critical for inhibitory potency. One of the most effective compounds, which incorporated a cyclohexanecarboxamide (B73365) group, showed high inhibitory efficacy with an IC50 value of 1.65 ± 0.55 μM and low toxicity. nih.gov

In another study focusing on tubulin polymerization inhibitors, analogues of (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone were synthesized to explore substituent effects on the indole (B1671886) moiety. acs.org The findings indicated that the position of substituents is critical. For example, 5-position-substituted analogues generally showed a marked decrease in antiproliferative activities compared to their 4-position-substituted counterparts. acs.org Specifically, a 5-methyl analogue had approximately 100-fold less antiproliferative activity than its 4-methyl counterpart. acs.org Conversely, certain substitutions, like a methyl group at the 7-position of the indole ring, resulted in potent inhibitory effects. acs.org

The electronic properties of substituents also play a key role. In a series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogues screened for antimicrobial activity, compounds with electron-withdrawing groups (such as chloro, bromo, and nitro) and electron-donating groups (such as methyl and methoxy) on the phenyl ring attached to the benzimidazole (B57391) core showed varied activities. nih.gov Several derivatives were found to be potent against a range of bacterial and fungal strains, indicating that electronic modifications can tune the antimicrobial spectrum and potency. nih.gov

Similarly, studies on 4-acetylphenylamine-based imidazole (B134444) derivatives identified several compounds with significant cytotoxicity against breast, prostate, and glioblastoma cancer cell lines. nih.gov The most promising compounds included those with 4-chlorophenyl and 4-fluorophenyl substituents, highlighting the impact of halogen substitutions on anticancer activity. nih.gov

| Core Structure | Substituent Modification | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-phenyl-1H-benzo[d]imidazole | N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide | 17β-HSD10 Inhibition (Alzheimer's) | Showed high inhibitory efficacy (IC50 = 1.65 ± 0.55 μM) and low toxicity. | nih.gov |

| (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | 5-methyl vs. 4-methyl on indole | Antiproliferative (Tubulin Inhibition) | 5-methyl substitution led to a ~100-fold decrease in activity compared to 4-methyl. | acs.org |

| (2-(1H-indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone | 7-methyl on indole | Antiproliferative (Tubulin Inhibition) | Possessed the most potent inhibitory effect in its series. | acs.org |

| (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone | Varied substituents on the phenyl ring | Antimicrobial | Electron-withdrawing and electron-donating groups modulated activity against various bacterial and fungal strains. | nih.gov |

| 4-acetylphenylamine-based imidazole | 4-chlorophenyl and 4-fluorophenyl groups | Anticancer (Breast, Prostate, Glioblastoma) | Identified as among the most promising cytotoxic agents in the series. | nih.gov |

Rational Design Principles for Derivative Synthesis

The rational design of this compound derivatives leverages SAR insights to create compounds with enhanced biological profiles. A key principle is the use of a pharmacophore model, which defines the essential structural features required for biological activity. For many imidazole-based compounds, this includes the imidazole core as a hydrogen bond acceptor/donor and aromatic rings for pi-stacking interactions with biological targets. nih.gov

One successful design strategy involves modifying the core scaffold to improve target binding and selectivity. For example, in the development of covalent inhibitors for the p97/VCP ATPase, a scaffold of benpropargylamide coupled with an imidazole was utilized. nih.gov Through several rounds of optimization based on SAR, researchers were able to develop the most potent covalent inhibitor of p97 to date. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of rational drug design.

Another principle is structure-based design, which uses the three-dimensional structure of the target protein to guide the design of inhibitors. For inhibitors of 17β-HSD10, a series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized based on rational design and SAR studies. nih.gov This approach led to the identification of a compound that not only had high inhibitory efficacy but also demonstrated the ability to alleviate cognitive impairment in a mouse model of Alzheimer's disease. nih.gov

Furthermore, the synthesis of derivatives can be designed to explore specific chemical space. For instance, a versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the reaction of an aromatic aldehyde and o-phenylenediamine (B120857), which allows for the creation of a wide range of derivatives under mild conditions. researchgate.netrsc.org This synthetic flexibility is crucial for generating a diverse library of compounds for biological screening.

The design of novel (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs for antimicrobial and cytotoxic screening also exemplifies rational design. nih.gov By combining the biologically active benzimidazole and benzofuran (B130515) moieties, researchers aimed to create hybrid molecules with potentially synergistic or enhanced activities. The subsequent screening of these compounds against various pathogens and cancer cell lines validated this design approach. nih.gov

| Design Principle | Example Application | Outcome | Reference |

|---|---|---|---|

| Iterative Optimization | Synthesis of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives | Discovery of the most potent covalent inhibitor of p97/VCP ATPase. | nih.gov |

| Structure-Based Design | Design of 2-phenyl-1H-benzo[d]imidazole derivatives | Identification of a potent 17β-HSD10 inhibitor that alleviates cognitive impairment in mice. | nih.gov |

| Combinatorial Synthesis | Versatile synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone from aromatic aldehydes | Enabled the creation of a diverse library of derivatives for screening. | researchgate.netrsc.org |

| Molecular Hybridization | Combining benzimidazole and benzofuran moieties | Generated novel analogs with significant antimicrobial and cytotoxic activities. | nih.gov |

Conformational Analysis and Bioactivity Correlation

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Conformational analysis of this compound derivatives is therefore essential for understanding their mechanism of action and for designing more effective analogs.

The conformation of synthesized compounds is often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and single-crystal X-ray diffraction. For example, in the study of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs, the structural conformation was elucidated through detailed spectroscopic analysis. nih.gov The chemical shifts observed in NMR spectra provided information about the electronic environment of different protons and carbons, which is influenced by the molecule's spatial arrangement. nih.gov

In some cases, computational methods such as Density Functional Theory (DFT) are used to optimize the geometry of molecules and predict their conformational preferences. This theoretical approach can provide insights into the planarity of ring systems and the rotational barriers of single bonds, which can affect target binding.

The correlation between conformation and bioactivity is often established through molecular docking studies. These studies simulate the binding of a ligand to its target protein, providing a model of the binding mode and interactions. For novel p97 inhibitors, molecular docking was used to understand their binding modes and to support the design strategy. researchgate.net The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition. This information can then be used to rationalize the observed SAR and to guide the design of new derivatives with improved conformational complementarity to the target's binding site.

Future Research Directions and Emerging Paradigms for 1h Imidazol 2 Yl Phenyl Methanone

Emerging Synthetic Methodologies and Green Chemistry Approaches

The development of novel, efficient, and environmentally friendly synthetic methods is a cornerstone of modern chemical research. For 1H-Imidazol-2-yl(phenyl)methanone and its analogs, the focus is shifting towards greener and more sustainable practices.

One promising approach involves a one-pot synthesis from readily available starting materials. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed using an aromatic aldehyde and o-phenylenediamine (B120857). researchgate.netrsc.org This reaction can be directed to selectively produce either the target benzimidazole (B57391) derivative or a quinoxaline, depending on the reaction conditions. researchgate.netrsc.org Specifically, the presence of N,N-dimethylformamide and sulfur leads to the formation of the desired (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. rsc.org

Furthermore, microwave-assisted organic synthesis (MAOS) is emerging as a powerful tool in green chemistry. This technique often leads to shorter reaction times, higher yields, and reduced solvent usage. Research into the application of MAOS for the synthesis of imidazole (B134444) derivatives has shown considerable promise, offering a more sustainable alternative to conventional heating methods. nih.gov The use of water as a solvent in these reactions further enhances their eco-friendly profile. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, in silico methods are being employed to predict the properties and biological activities of novel derivatives.

Molecular docking studies, for example, can predict the binding affinity and orientation of a ligand within the active site of a protein. This allows researchers to screen large virtual libraries of compounds and prioritize those with the highest potential for biological activity. For instance, computational docking has been instrumental in the design of 4-phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. nih.gov These studies help in understanding the crucial interactions between the ligand and the protein, such as hydrogen bonding and hydrophobic interactions, which are vital for inhibitory activity. nih.gov

Density Functional Theory (DFT) calculations are also being used to understand the electronic structure and reactivity of these molecules. researchgate.net This information is crucial for predicting their chemical behavior and for designing new derivatives with tailored electronic properties.

Novel Applications in Chemical Biology and Material Sciences

The versatile structure of the this compound scaffold lends itself to a wide range of applications in both chemical biology and materials science.